2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline
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Overview
Description
2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline typically involves the condensation of 2-chloro-3-(2-methylphenoxy)quinoxaline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities and properties depending on the functional groups introduced .
Scientific Research Applications
2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazinylquinoxaline-2(1H)-one
- 2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline
- 2-Chloro-3-(2-methylphenoxy)quinoxaline
Uniqueness
2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline is unique due to its specific hydrazinyl and methylphenoxy substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .
Biological Activity
2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family, known for its diverse biological activities. This compound has attracted attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential as a drug candidate.
- Molecular Formula : C15H14N4O
- Molecular Weight : 266.30 g/mol
- IUPAC Name : [3-(2-methylphenoxy)quinoxalin-2-yl]hydrazine
- InChI Key : BAKPOBAVCBOWJG-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. The compound interacts with molecular targets, leading to various biological effects:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and various protein kinases, which are crucial in cancer progression and inflammation .
- Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Biological Activity Data
Study on Anticancer Activity
A study evaluated the anticancer efficacy of various quinoxaline derivatives, including this compound, against multiple cancer cell lines such as MCF-7, HepG2, and HCT-116. The results indicated significant growth inhibition, with some derivatives achieving over 88% inhibition at specific concentrations .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of quinoxaline derivatives against resistant bacterial strains. The study reported that this compound showed effective inhibition against MRSA and VRE (vancomycin-resistant Enterococcus), demonstrating its potential as a new antibacterial agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinoxaline derivatives indicates that modifications to the hydrazinyl group and phenoxy substituents can enhance biological activity. For instance, variations in substituents have been linked to increased potency against specific targets like COX-2 and EGFR (Epidermal Growth Factor Receptor) .
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
[3-(2-methylphenoxy)quinoxalin-2-yl]hydrazine |
InChI |
InChI=1S/C15H14N4O/c1-10-6-2-5-9-13(10)20-15-14(19-16)17-11-7-3-4-8-12(11)18-15/h2-9H,16H2,1H3,(H,17,19) |
InChI Key |
BAKPOBAVCBOWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2NN |
Origin of Product |
United States |
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